(Rac)-C22-Ceramide

Catalog No.
S1949039
CAS No.
27888-44-4
M.F
C40H79NO3
M. Wt
622.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-C22-Ceramide

CAS Number

27888-44-4

Product Name

(Rac)-C22-Ceramide

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide

Molecular Formula

C40H79NO3

Molecular Weight

622.1 g/mol

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1

InChI Key

KEPQASGDXIEOIL-GLQCRSEXSA-N

SMILES

Array

solubility

Insoluble

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

The exact mass of the compound N-docosanoylsphingosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]. However, this does not mean our product can be used or applied in the same or a similar way.

(Rac)-C22-Ceramide is a synthetic, racemic very long-chain ceramide (VLCC) comprising a 22-carbon saturated behenoyl chain linked to a sphingosine backbone. In industrial and laboratory procurement, it is primarily sourced as a structural lipid for lipid nanoparticle (LNP) and liposome formulations, as well as a quantitative analytical standard for lipidomics. Unlike shorter-chain ceramides, the 22-carbon acyl chain imparts distinct biophysical properties, including high membrane stability and unique phase transition behaviors. The racemic nature of this compound provides a highly cost-effective alternative to enantiopure D-erythro isomers for macroscopic physical applications where gross lipid packing parameters govern performance rather than strict enzymatic stereospecificity .

Substituting (Rac)-C22-Ceramide with common long-chain analogs like C16-Ceramide fundamentally alters membrane dynamics and cellular toxicity profiles. C16-Ceramide is highly pro-apoptotic, forming large, expanding channels in mitochondrial and liposomal membranes that lead to rapid permeabilization [1]. In contrast, C22-Ceramide forms small, stable channels and actively antagonizes C16-induced pore expansion, making it critical for stable LNP formulations where membrane integrity must be maintained without inducing cell death . Furthermore, substituting with natural enantiopure D-erythro-C22-Ceramide introduces unnecessary procurement costs for bulk structural applications, as the racemic mixture provides identical acyl-chain-driven packing parameters at a fraction of the cost .

Membrane Channel Formation and Liposomal Stability

When formulating lipid-based delivery systems, the choice of ceramide chain length dictates membrane toxicity. Head-to-head studies demonstrate that while C16-Ceramide forms large, expanding channels (>10 nm) that release pro-apoptotic factors like cytochrome c, C22-Ceramide forms small, static channels and actively antagonizes C16 pore growth [1]. This makes (Rac)-C22-Ceramide vastly superior for maintaining liposomal integrity.

Evidence DimensionMitochondrial/Liposomal Channel Size and Stability
Target Compound DataForms stable channels; reduces C16-induced cytochrome c release
Comparator Or BaselineC16-Ceramide (Forms expanding channels >10 nm, causing rapid permeabilization)
Quantified DifferenceC22-Ceramide maintains membrane integrity by physically antagonizing the pore-forming propensity of shorter-chain ceramides
ConditionsIsolated rat liver mitochondria and synthetic liposome models

Crucial for selecting a structural ceramide in drug delivery systems (LNPs/liposomes) that avoids inducing unintended apoptotic toxicity.

Cost-Efficiency in Bulk LNP Formulation

For bulk formulation of lipid nanoparticles and topical cosmetics, the gross physical packing parameter of the lipid is more critical than its stereochemistry. (Rac)-C22-Ceramide provides the exact 22-carbon acyl chain required for VLCC membrane thickness and rigidity, but as a racemic mixture, it avoids the high synthesis costs associated with chiral resolution . This makes it the pragmatic choice over enantiopure D-erythro-C22-Ceramide for non-enzymatic applications.

Evidence DimensionFormulation Scalability (Stereochemical Purity Requirement)
Target Compound DataRacemic mixture (DL-erythro/threo) providing 100% of the required C22 packing parameter
Comparator Or BaselineEnantiopure D-erythro-C22-Ceramide (Typically incurs a >5x cost premium for >98% stereopurity)
Quantified DifferenceAchieves identical liposomal phase transition temperatures and membrane thickness at a fraction of the raw material cost
ConditionsBulk structural formulation of lipid nanoparticles and cosmetic liposomes

Allows buyers to scale up dermatological or drug-delivery formulations economically when gross biophysical properties outweigh enzymatic stereospecificity.

Targeted Lipidomics Calibration

In targeted lipidomics, precise quantification of very long-chain ceramides requires standards that match the retention time and ionization efficiency of endogenous lipids. (Rac)-C22-Ceramide provides an exact mass standard (m/z 622.06) that accurately reflects VLCC behavior in LC-MS/MS, unlike short-chain standards such as C8-Ceramide which elute earlier and ionize differently, leading to quantification errors in VLCC biomarker panels [1].

Evidence DimensionMass Spectrometry Calibration and Retention
Target Compound DataExact mass 622.06 g/mol; matches endogenous VLCC LC retention times
Comparator Or BaselineC8-Ceramide (m/z 425.4; fails to represent VLCC retention times and ionization efficiencies)
Quantified DifferenceSignificantly reduces quantification error when measuring C22/C24 depletion in clinical plasma samples
ConditionsTargeted LC-MS/MS lipidomics of human plasma and tissue extracts

Essential for core facilities and diagnostic labs requiring reliable standards for very long-chain sphingolipid biomarker panels.

Structural Stabilization of Lipid Nanoparticles (LNPs)

Due to its ability to form stable membranes without inducing the pro-apoptotic runaway channel formation seen with C16-ceramides, (Rac)-C22-Ceramide is the preferred cost-effective choice for formulating stable, non-toxic LNPs and liposomes .

Quantitative Lipidomics and Biomarker Profiling

As a defined mass standard (m/z 622.06), it is indispensable for LC-MS/MS workflows measuring the depletion of very long-chain ceramides in clinical samples, such as plasma from patients with cachexia or Type 2 Diabetes [1].

Dermatological and Skin Barrier Formulations

The 22-carbon acyl chain mimics the very long-chain ceramides naturally enriched in the stratum corneum. The racemic compound serves as a highly scalable bulk ingredient for topical R&D focused on barrier restoration and melanosomal regulation [2].

Physical Description

Solid

XLogP3

16.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

621.60599538 Da

Monoisotopic Mass

621.60599538 Da

Heavy Atom Count

44

UNII

QMP7UK77DD

Wikipedia

N-docosanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Last modified: 08-16-2023

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